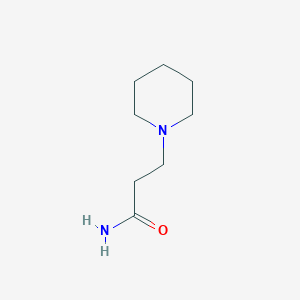

3-(Piperidin-1-yl)propanamide

説明

3-(Piperidin-1-yl)propanamide is a secondary amide characterized by a piperidine ring linked via a three-carbon chain to a carbonyl group. Its molecular formula is C₈H₁₆N₂O, with a CAS number of 4269-30-1 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial, antiproliferative, and antibiofilm agents. Its piperidine moiety contributes to enhanced solubility and bioavailability, while the amide group facilitates hydrogen bonding with biological targets .

特性

CAS番号 |

4269-30-1 |

|---|---|

分子式 |

C8H16N2O |

分子量 |

156.23 g/mol |

IUPAC名 |

3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C8H16N2O/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11) |

InChIキー |

ZMDWVDOBEGZQJC-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CCC(=O)N |

溶解性 |

>23.4 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Antimicrobial Activity

(E)-N-(3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (5d)

- Structure : Incorporates a nitroimidazole-indolin-2-one hybrid linked to 3-(piperidin-1-yl)propanamide .

- Activity: Exhibited a fourfold drop in potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) compared to analogs lacking the piperidinyl group. However, it retained partial activity (MIC = 4–8 µg/mL), whereas derivatives with trifluoromethyl, bromine, or morpholinosulfonyl groups showed complete loss of activity .

- Mechanism : The piperidinyl group likely enhances membrane permeability but sterically hinders target binding, explaining the reduced potency .

N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide (7a)

- Structure : Features a chalcone backbone conjugated to 3-(piperidin-1-yl)propanamide .

- Activity : Demonstrated strong antibiofilm activity against S. aureus with an IC₅₀ of 2.4 ± 0.10 µM , outperforming analogs with methoxy (IC₅₀ = 4.9 ± 0.21 µM) or unsubstituted phenyl groups .

- Comparison : The electron-withdrawing chlorine atom on the phenyl ring enhances target interaction, while the piperidinyl group stabilizes the compound in hydrophobic environments .

Antiproliferative Activity

N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(piperidin-1-yl)propanamide (1g)

- Structure : Combines a pyrazole-pyridine core with 3-(piperidin-1-yl)propanamide .

- Activity : Inhibited cancer cell proliferation with GI₅₀ < 1 µM in kinase assays, comparable to analogs bearing morpholine or pyrrolidine groups. The piperidinyl group provided optimal steric flexibility for kinase binding .

Analgesic Activity (Opioid Receptor Modulation)

N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5)

- Structure : A fentanyl analog where the phenethyl chain is replaced by 3-(piperidin-1-yl)propanamide .

- Activity : Showed a median effective dose (ED₅₀) of 0.12 mg/kg in rodent models, lower than fentanyl (ED₅₀ = 0.25 mg/kg). However, it had a higher median lethal dose (LD₅₀ = 18 mg/kg) than morpholine-based analogs (LD₅₀ = 12 mg/kg) .

Key Data Tables

Table 1: Antibacterial and Antibiofilm Activity of Selected Compounds

| Compound | Target Strain | IC₅₀/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| 5d | MRSA, VRE | 4–8 (MIC) | |

| 7a (4-Cl) | S. aureus biofilm | 2.4 ± 0.10 µM | |

| 7b (4-OCH₃) | S. aureus biofilm | 4.9 ± 0.21 µM |

Table 2: Analgesic Activity of Fentanyl Analogs

| Compound | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Potency Ratio (vs. Fentanyl) |

|---|---|---|---|

| 5 | 0.12 | 18 | 2.1× |

| Fentanyl | 0.25 | 3.2 | 1× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。